molecular formula C3H6S4 B14219996 1,3-Dithiolane-4,5-dithiol CAS No. 807363-89-9

1,3-Dithiolane-4,5-dithiol

Cat. No.: B14219996
CAS No.: 807363-89-9
M. Wt: 170.3 g/mol
InChI Key: NTLIFDXPWIJDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dithiolane-4,5-dithiol is an organosulfur compound with the molecular formula C3H6S4. It is a heterocyclic compound that contains a five-membered ring with two sulfur atoms at the 1 and 3 positions, and two thiol groups at the 4 and 5 positions. This compound is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dithiolane-4,5-dithiol can be synthesized through the reaction of carbonyl compounds with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiolane compound. Common catalysts used in this process include yttrium triflate, tungstophosphoric acid, and iodine .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yields and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The use of solvent-free or aqueous conditions is also explored to enhance the sustainability and environmental friendliness of the process .

Properties

CAS No.

807363-89-9

Molecular Formula

C3H6S4

Molecular Weight

170.3 g/mol

IUPAC Name

1,3-dithiolane-4,5-dithiol

InChI

InChI=1S/C3H6S4/c4-2-3(5)7-1-6-2/h2-5H,1H2

InChI Key

NTLIFDXPWIJDEB-UHFFFAOYSA-N

Canonical SMILES

C1SC(C(S1)S)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.